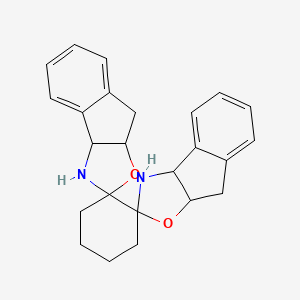
(1'R,2'R,3aS,3"aS,8aR,8"aR)-(+)-3,3",3a,3"a,8,8",8a,8"a-Octahydrodispiro{2H-indeno[1,2-d]oxazole-2,1'-cyclohexane-2',2"-[2H]indeno[1,2-d]oxazole} WOLF BISOXAZOLIDINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,2’R,3aS,3’aS,8aR,8’aR)-(+)-3,3’,3a,3’a,8,8’,8a,8’a-Octahydrodispiro{2H-indeno[1,2-d]oxazole-2,1’-cyclohexane-2’,2’-[2H]indeno[1,2-d]oxazole} typically involves multi-step organic reactions. The process begins with the preparation of the indeno[1,2-d]oxazole core, followed by the formation of the cyclohexane ring and subsequent spirocyclization to achieve the final dispiro structure. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of WOLF BISOXAZOLIDINE may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as automated reaction monitoring and control systems. The use of environmentally friendly solvents and reagents is also a consideration in industrial production to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
WOLF BISOXAZOLIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxazolone derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.
Wissenschaftliche Forschungsanwendungen
WOLF BISOXAZOLIDINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Wirkmechanismus
The mechanism of action of WOLF BISOXAZOLIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dispiro[2H-indeno[1,2-d]oxazole-2,1’-cyclohexane]: Shares a similar core structure but lacks the additional oxazole ring.
Spiro[indeno[1,2-d]oxazole-2,1’-cyclohexane]: Similar spiro structure but with different substituents.
Uniqueness
WOLF BISOXAZOLIDINE is unique due to its dual oxazole rings and dispiro structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Eigenschaften
Molekularformel |
C24H26N2O2 |
|---|---|
Molekulargewicht |
374.5 g/mol |
InChI |
InChI=1S/C24H26N2O2/c1-3-9-17-15(7-1)13-19-21(17)25-23(27-19)11-5-6-12-24(23)26-22-18-10-4-2-8-16(18)14-20(22)28-24/h1-4,7-10,19-22,25-26H,5-6,11-14H2 |
InChI-Schlüssel |
QRTLPEUTEFJSFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C3(C1)NC4C(O3)CC5=CC=CC=C45)NC6C(O2)CC7=CC=CC=C67 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(2R)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol](/img/structure/B12305399.png)
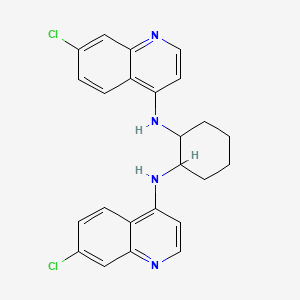
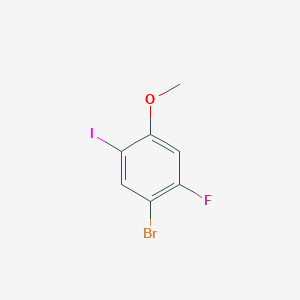
![Benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12305412.png)
![1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-amine;dihydrochloride](/img/structure/B12305419.png)
![1-Benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane](/img/structure/B12305432.png)
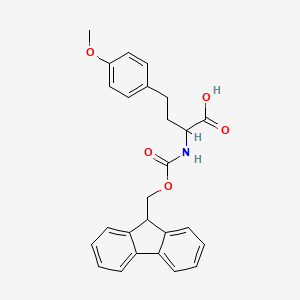

![1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[b]1,6-naphthyridine dihydrochloride](/img/structure/B12305462.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)](/img/structure/B12305481.png)
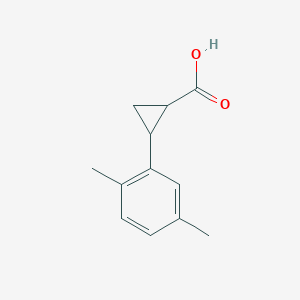
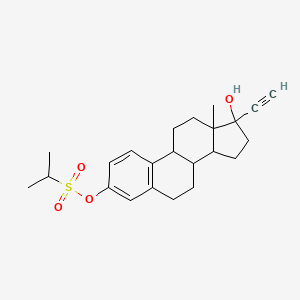
![3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12305500.png)
